molecular formula C17H28O2 B1595497 Caryophyllene acetate CAS No. 57082-24-3

Caryophyllene acetate

Cat. No. B1595497
CAS RN: 57082-24-3
M. Wt: 264.4 g/mol
InChI Key: SJDDHMSVZMBJPH-UHFFFAOYSA-N
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Description

Caryophyllene acetate is a concentrated aromatic and flavor ingredient that can be used in flavor and fragrance compounds . It is a rare cosmetic ingredient, with about 0.0% of the products in our database containing it . It is a pale yellow to yellow, slightly viscous liquid with a woody, dry, earthy, fruity, and spicy odor . It is present in many herbs and spices, including black pepper, basil, and oregano .


Synthesis Analysis

A new gene of β-caryophyllene synthase (TPS7) was found by analyzing the genome of Nicotiana tabacum L. using bioinformatics methods . The gene was overexpressed in engineered E. coli with a heterogeneous mevalonate (MVA) pathway to build a recombinant strain CAR1 . The highest production of β-caryophyllene during the fed-batch fermentation was 4319 mg/L .


Molecular Structure Analysis

Caryophyllene is a bicyclic sesquiterpene that was first identified in 1834, and has three conformations: α -, β - and γ - . Among them, the content of β-caryophyllene is the greatest in nature .


Chemical Reactions Analysis

Clinical trials using patch tests have shown that, in pure form, caryophyllene and its oxide do not cause allergic reactions upon contact, even in persons with dermatitis . Furthermore, BCP, tested on the mouse BV2 cell line at the concentrations of 10, 25 and 50 μM, has inhibited NF-κB activation and reduced the production of nitric oxide and PGE2, thus suppressing hypoxia-induced neuroinflammatory response .


Physical And Chemical Properties Analysis

Caryophyllene acetate is a white crystal with a melting point of 40.00 °C at 760.00 mm Hg and a boiling point of 149.00 to 152.00 °C at 10.00 mm Hg . It has a vapor pressure of 0.000240 mmHg at 25.00 °C . It is soluble in alcohol and insoluble in water .

Scientific Research Applications

Nutritional and Bioactive Applications

  • Syzygium aromaticum L. (Myrtaceae) , a plant containing caryophyllene acetate, is recognized for its nutritional components like amino acids, proteins, fatty acids, and vitamins. The chemical constituents of this plant, including caryophyllene acetate, demonstrate a range of bioactivities such as antioxidant, antitumor, hypoglycemic, immunomodulatory, analgesic, neuroprotective, anti-obesity, and antiulcer properties. This highlights the compound's potential in food and cosmetic industries (Xue et al., 2022).

Engineering Applications

  • An innovative study focused on engineering Escherichia coli to produce β-caryophyllene using acetic acid as the carbon source. This research is significant for β-caryophyllene production and showcases the application of bioengineering techniques in harnessing natural compounds (Yang & Nie, 2016).

Medical and Therapeutic Applications

  • Caryophyllene acetate has been identified for its anticonvulsant activity against seizures induced by pentylenetetrazol in mice, suggesting its potential as a neuroprotective agent (Oliveira et al., 2016).
  • In a study, β-caryophyllene exhibited neuroprotective activity , potentially mitigating the effects of cerebral ischemic injury. This points to its application in neurological therapeutics (Chang et al., 2013).
  • The compound's analgesic and anti-inflammatory activities have been confirmed, indicating its use in pain management and inflammation control (Chavan et al., 2010).

Safety And Hazards

Caryophyllene acetate may cause mild skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing mist or vapor, and contaminated work clothing should not be allowed out of the workplace . Protective gloves should be worn, and in case of skin contact, wash with plenty of water .

Future Directions

The future studies of caryophyllene and caryophyllene oxide are very promising in order to expand its synthetic possibilities, as well as to develop regioselective directions of transformations, for example, using the method of asymmetric synthesis . A new sesquiterpene synthase, TPS7, from tobacco was found to be able to produce β-caryophyllene with high efficiency . Based on this, an engineered E. coli was constructed to produce a much higher concentration of β-caryophyllene than the previous studies .

properties

IUPAC Name

[(1R,2S,5R,8S)-4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-12(18)19-17-8-5-7-16(4,11-17)9-6-13-14(17)10-15(13,2)3/h13-14H,5-11H2,1-4H3/t13-,14+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDDHMSVZMBJPH-YQFWSFKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CCCC(C1)(CCC3C2CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]12CCC[C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052233
Record name (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate
Source EPA DSSTox
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caryophyllene acetate

CAS RN

57082-24-3
Record name Caryophyllene acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57082-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Caryophyllene alcohol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057082243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[6.3.1.02,5]dodecan-1-ol, 4,4,8-trimethyl-, 1-acetate, (1R,2S,5R,8S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-yl acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.033
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Record name .BETA.-CARYOPHYLLENE ALCOHOL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
Bandna, V Jaitak, VK Kaul, B Singh - Natural Product Research, 2009 - Taylor & Francis
… catalysts has also been reported to yield β-caryophyllene acetate in 23% (Volcho et al., … and derivative III is a known β-caryophyllene acetate. The structures of acylated derivatives were …
Number of citations: 8 www.tandfonline.com
HJ Williams, G Moyna, SB Vinson, AI Scott… - Natural product …, 1997 - Taylor & Francis
12-Hydroxy-β-caryophyllene (1), 12-hydroxy-β-caryophyllene acetate (2), and 12-hydroxy-β-caryophyllene-4,5-oxide acetate (3) were purified from the essential oil of the wild cottons …
Number of citations: 9 www.tandfonline.com
MM Hudaib, TA Aburjai - Journal of Essential Oil Research, 2006 - Taylor & Francis
… %), α-eudesmol (4.2%) and caryophyllene acetate (5.7%). Where a characteristic high level of … germacrene D, α-eudesmol and caryophyllene acetate, were also observed. Those latter …
Number of citations: 83 www.tandfonline.com
GG Henderson, JM Robertson, CA Kerr - Journal of the Chemical …, 1926 - pubs.rsc.org
P-CARYOPHYLLENE belongs to the dicyclic series of sesquiterpenes, but as no naphthalene or benzenoid derivative can be obtained from it by the sulphur method (Ruzicka and Stoll, …
Number of citations: 4 pubs.rsc.org
RS Allison - 2021 - oaktrust.library.tamu.edu
… -β-caryophyllene and hydroxy-β-caryophyllene acetate) and demonstrated resistance to … β-caryophyllene, or its derivatives, β-caryophyllene acetate and alcohol, and β-caryophyllene …
Number of citations: 3 oaktrust.library.tamu.edu
AB Melkani, L Mohan, CC Pant, A Negi… - Journal of Essential Oil …, 2011 - Taylor & Francis
Salvia hians Royle ex. Benth (Lamiaceae) growing wild in the central Himalayan region, was analyzed by capillary GC and GC-MS. The oil was found to be rich in sesquiterpine …
Number of citations: 8 www.tandfonline.com
F Abak, G Yıldız, V Atamov, M Kürkçüoğlu - 2018 - earsiv.anadolu.edu.tr
The composition of the essential oil produced from aerial parts of Salvia montbretii Benth.(Lamiaceae), was analyzed by GC and GC-MS. Forty-six compounds constituting about 97.7% …
Number of citations: 12 earsiv.anadolu.edu.tr
A Hajdari, B Mustafa, D Nebija, E Miftari… - Chemistry & …, 2015 - Wiley Online Library
… The second axis, explaining 24% of the total variance, accounted for the positive contributions of the contents of germacrene D, cubenol, caryophyllene acetate, sandaracopimarinal, 13-…
Number of citations: 31 onlinelibrary.wiley.com
R Alias - 2013 - core.ac.uk
Caryophyllene oxide which exists as white crystalline solids with melting points of 62 C, is widely used as an important material in perfumery industry and recently had been patented as …
Number of citations: 2 core.ac.uk
S Richters, H Herrmann, T Berndt - Environmental science & …, 2016 - ACS Publications
The formation of highly oxidized multifunctional organic compounds (HOMs) from the ozonolysis of three sesquiterpenes, α-cedrene, β-caryophyllene, and α-humulene, was …
Number of citations: 48 pubs.acs.org

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